2-Chloro-3-(dodecylsulfonyl)propan-1-ol

Description

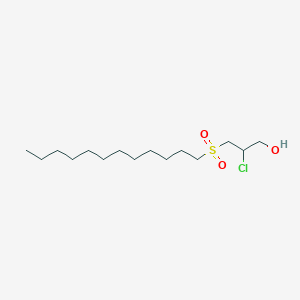

2-Chloro-3-(dodecylsulfonyl)propan-1-ol is a chlorinated alcohol derivative featuring a dodecylsulfonyl (-SO₂-C₁₂H₂₅) substituent at the 3-position of the propanol backbone. Its molecular formula is C₁₅H₃₁ClO₃S, with a molecular weight of 326.93 g/mol. The sulfonyl group is strongly electron-withdrawing, enhancing the acidity of the hydroxyl group compared to unmodified alcohols.

Properties

Molecular Formula |

C15H31ClO3S |

|---|---|

Molecular Weight |

326.9 g/mol |

IUPAC Name |

2-chloro-3-dodecylsulfonylpropan-1-ol |

InChI |

InChI=1S/C15H31ClO3S/c1-2-3-4-5-6-7-8-9-10-11-12-20(18,19)14-15(16)13-17/h15,17H,2-14H2,1H3 |

InChI Key |

SRUUSNFFRRGYOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)CC(CO)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(dodecane-1-sulfonyl)propan-1-ol typically involves the chlorination of 3-(dodecane-1-sulfonyl)propan-1-ol. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-chloro-3-(dodecane-1-sulfonyl)propan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(dodecane-1-sulfonyl)propan-1-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of azido, thiocyanate, or alkoxy derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of sulfides.

Scientific Research Applications

2-Chloro-3-(dodecane-1-sulfonyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-chloro-3-(dodecane-1-sulfonyl)propan-1-ol involves its ability to act as a bifunctional reagent. The chlorinated propanol moiety can participate in nucleophilic substitution reactions, while the dodecane sulfonyl group can interact with hydrophobic environments. This dual functionality makes it useful in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with 2-Chloro-3-(dodecylsulfonyl)propan-1-ol:

Functional Group Impact on Physical and Chemical Properties

Sulfonyl vs. Ether/Thioether Groups

- This compound : The sulfonyl group (-SO₂-) increases polarity and hydrogen-bonding capacity, raising boiling points compared to ethers. It also enhances acidity (pKa ~10–12, estimated) due to electron withdrawal .

- 1-Chloro-3-(dodecyloxy)propan-2-ol : The ether (-O-) group is less polar, leading to lower boiling points and reduced water solubility. Acidity is weaker (pKa ~15–16) .

- 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol : The thioether (-S-) group offers moderate polarity but is prone to oxidation, unlike stable sulfonyl groups .

Aliphatic vs. Aromatic Substituents

- The dodecyl chain in the target compound increases hydrophobicity, making it suitable for nonpolar solvents or micelle formation.

Amino vs. Sulfonyl Groups

- 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol: The amino group (-NH₂) introduces basicity (pKa ~9–10) and hydrogen-bonding capacity, enhancing solubility in polar solvents. This contrasts with the sulfonyl group’s acidic and electron-withdrawing nature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.